molecular formula C10H8BrNO2 B1413807 Methyl 4-bromo-3-cyano-5-methylbenzoate CAS No. 1805488-05-4

Methyl 4-bromo-3-cyano-5-methylbenzoate

Cat. No.: B1413807
CAS No.: 1805488-05-4
M. Wt: 254.08 g/mol
InChI Key: ZUSIQQFXVQYKBI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-5-methylbenzoate is a substituted benzoate ester with the molecular formula $ \text{C}{10}\text{H}{8}\text{BrNO}_{2} $. Its structure features a bromine atom at the para-position (C4), a cyano group at the meta-position (C3), and a methyl group at the meta-position (C5) relative to the ester moiety (C1). This compound is typically synthesized via sequential functionalization of a methyl benzoate precursor, involving bromination, cyanation, and methylation steps. Its electron-withdrawing substituents (Br, CN) render the aromatic ring highly electron-deficient, making it a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical precursor synthesis.

Properties

IUPAC Name

methyl 4-bromo-3-cyano-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-7(10(13)14-2)4-8(5-12)9(6)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSIQQFXVQYKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-cyano-5-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 3-cyano-5-methylbenzoate using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous solution.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of methyl 4-amino-3-cyano-5-methylbenzoate.

    Oxidation: Formation of methyl 4-bromo-3-cyano-5-carboxybenzoate.

Scientific Research Applications

Methyl 4-bromo-3-cyano-5-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated as a lead compound in drug development for cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-cyano-5-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The cyano group and bromine atom play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and reactivity of Methyl 4-bromo-3-cyano-5-methylbenzoate, the following structurally analogous compounds are analyzed:

Table 1: Structural and Electronic Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Reactivity Features
This compound Br (C4), CN (C3), CH₃ (C5) 268.08 High electrophilicity; stable to hydrolysis
Methyl 4-chloro-3-cyano-5-methylbenzoate Cl (C4), CN (C3), CH₃ (C5) 223.64 Lower halogen reactivity; reduced steric bulk
Methyl 4-bromo-3-nitro-5-methylbenzoate Br (C4), NO₂ (C3), CH₃ (C5) 298.08 Enhanced electron withdrawal; prone to reduction
Methyl 4-bromo-3-methoxy-5-methylbenzoate Br (C4), OCH₃ (C3), CH₃ (C5) 273.11 Electron-donating methoxy group; reduced ring activation

Key Findings :

Halogen Substituents (C4): Bromine (target compound) offers superior leaving-group ability compared to chlorine, enhancing utility in nucleophilic aromatic substitution (NAS) and cross-coupling reactions .

C3 Functional Groups: The cyano group (target compound) provides strong electron withdrawal (-I effect), activating the ring for electrophilic substitution at C2/C6 positions. In contrast, nitro groups (Compound 3 in Table 1) offer stronger -I/-M effects but are redox-sensitive . Methoxy groups (Compound 4) deactivate the ring via +M effects, limiting electrophilic reactivity.

C5 Methyl Group :

  • The methyl group at C5 introduces steric hindrance, marginally slowing substitution reactions compared to unsubstituted analogs. However, it enhances crystallinity and stability .

Ester Group :

  • Methyl esters (target compound) hydrolyze slower than ethyl or benzyl analogs, favoring stability in aqueous environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-3-cyano-5-methylbenzoate
Reactant of Route 2
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Methyl 4-bromo-3-cyano-5-methylbenzoate

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